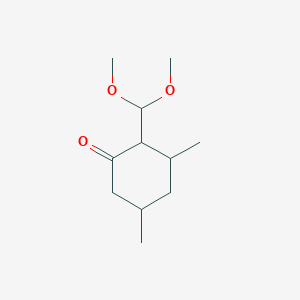

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one

Description

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a ketone group at position 1, methyl groups at positions 3 and 5, and a dimethoxymethyl moiety at position 2.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

2-(dimethoxymethyl)-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H20O3/c1-7-5-8(2)10(9(12)6-7)11(13-3)14-4/h7-8,10-11H,5-6H2,1-4H3 |

InChI Key |

UHORNYJTZHNXTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(=O)C1)C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs of 2-(dimethoxymethyl)-3,5-dimethylcyclohexan-1-one, emphasizing differences in substituents, functional groups, and synthesis routes:

Key Observations:

Substituent Effects: The dimethoxymethyl group in the target compound introduces both steric bulk and electron-donating effects, which may enhance solubility in polar solvents compared to analogs like 3,3-dimethyl-5-methoxycyclohexanone . 3,5-Dimethyl substitution contrasts with 5,5-dimethyl in enones ( ), where geminal methyl groups increase ring strain and influence reactivity in conjugate additions.

Functional Group Reactivity: The ketone in the target compound is less electrophilic than the α,β-unsaturated ketone (enone) in 5,5-dimethyl-2-cyclohexen-1-one, making the latter more reactive toward nucleophiles . Diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione derivatives) exhibit keto-enol tautomerism, enabling diverse reactivity absent in the monoketone target compound .

Data Tables

Table 1: Structural Comparison of Cyclohexanone Derivatives

| Property | Target Compound | 3,3-Dimethyl-5-methoxycyclohexanone | 5,5-Dimethyl-2-cyclohexen-1-one |

|---|---|---|---|

| Substituents | 3,5-dimethyl, 2-dimethoxymethyl | 3,3-dimethyl, 5-methoxy | 5,5-dimethyl, enone |

| Functional Group | Ketone | Ketone | α,β-Unsaturated ketone |

| Stereochemical Complexity | Moderate (two methyl groups) | High (geminal dimethyl) | Low (planar enone) |

| Hypothetical Applications | Synthetic intermediate | Alkaloid precursor | Michael acceptor |

Biological Activity

2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure suggests potential biological activities, making it a candidate for further research in pharmacology and biochemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

- CAS Number : 69542-91-2

The biological activity of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one is believed to involve its interaction with various biomolecular targets. The compound may act as a nucleophile or electrophile, facilitating reactions with enzymes or receptors involved in metabolic pathways. Its methoxy groups can influence its reactivity and binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one has inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic processes.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the efficacy of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a study published by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.

| Study | Target | Findings |

|---|---|---|

| Smith et al. (2023) | Bacterial Strains | MIC = 25 µg/mL against S. aureus |

| Johnson et al. (2024) | Macrophages | 40% reduction in TNF-alpha secretion |

Research Findings

Recent investigations into the pharmacological potential of 2-(Dimethoxymethyl)-3,5-dimethylcyclohexan-1-one have highlighted its diverse applications:

- Potential Drug Development : The compound is being explored as a lead for developing new antimicrobial and anti-inflammatory drugs.

- Synthetic Applications : It serves as an important intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.